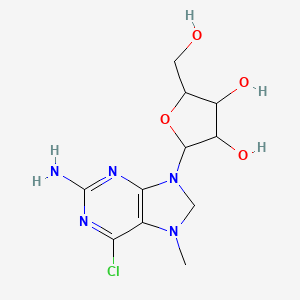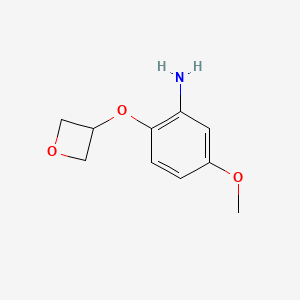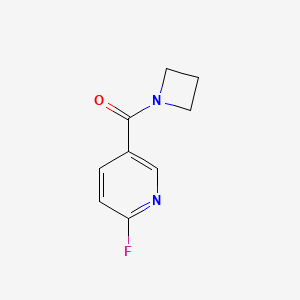methylamine](/img/structure/B12072240.png)
[(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)methylmethylamine is an organic compound that features a bromopyridine moiety attached to a cyclobutylmethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylmethylamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of the Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent to introduce the cyclobutylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Bromopyridin-3-yl)methylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5-Bromopyridin-3-yl)methylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the cyclobutylmethyl and methylamine groups can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)methylmethylamine can be compared with other bromopyridine derivatives:
5-Bromopyridine: Lacks the cyclobutylmethyl and methylamine groups, making it less complex.
(5-Bromopyridin-3-yl)methanamine: Similar structure but without the cyclobutylmethyl group.
(5-Bromopyridin-3-yl)cyclopropylmethanamine: Contains a cyclopropyl group instead of a cyclobutyl group, which may affect its reactivity and applications.
The uniqueness of (5-Bromopyridin-3-yl)methylmethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclobutyl-N-methylmethanamine |
InChI |
InChI=1S/C12H17BrN2/c1-15(8-10-3-2-4-10)9-11-5-12(13)7-14-6-11/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
ZRGYFHNGYYYONJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)



![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)

![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)


